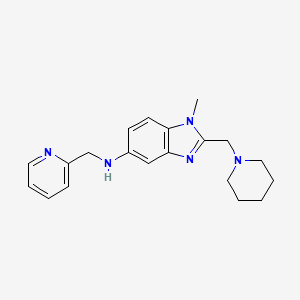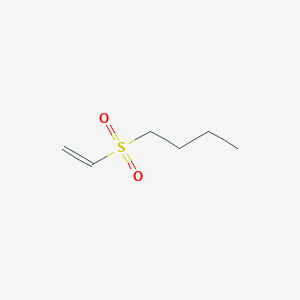![molecular formula C20H22FN3O2S B11058536 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)dihydro-3-[4-[2-(2-thienyl)ethyl]-1-piperazinyl]-](/img/structure/B11058536.png)
1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)dihydro-3-[4-[2-(2-thienyl)ethyl]-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a fluorophenyl group, a thienyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the fluorine atom.
Synthesis of the thienyl intermediate: The thienyl group is introduced through a series of reactions starting from thiophene.
Coupling of intermediates: The fluorophenyl and thienyl intermediates are coupled using a piperazine linker under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound shares the fluorophenyl group but differs in the other substituents and overall structure.
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: This compound has a similar thienyl group but includes different substituents and a pyrazole ring.
Properties
Molecular Formula |
C20H22FN3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22FN3O2S/c21-15-3-5-16(6-4-15)24-19(25)14-18(20(24)26)23-11-9-22(10-12-23)8-7-17-2-1-13-27-17/h1-6,13,18H,7-12,14H2 |
InChI Key |
NDWYHLMQVXBBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CS2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-acetylphenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058455.png)
![2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11058461.png)
![3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11058466.png)
![5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11058469.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)
![4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole](/img/structure/B11058480.png)
![3-{4-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058483.png)

![[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11058494.png)
![4-Hydroxy-3-(3-methoxybenzyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11058496.png)
![Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11058497.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11058499.png)

![6-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058517.png)
